Cas no 86631-56-3 (1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-)

El (1R)-1,1'-Binaftaleno-2,2'-bis(bromometilo) es un compuesto quiral de gran importancia en síntesis orgánica. Actúa como un bloque de construcción molecular versátil, particularmente en la formación de ligandos quirales para catálisis asimétrica. Su estructura binaftilo rígida confiere estereoquímica definida, mientras que los grupos funcionales bromometilo altamente reactivos permiten su funcionalización selectiva. Esta combinación lo hace invaluable para la preparación de ligandos como BINAP y otros catalizadores utilizados en reacciones de hidrogenación y acoplamiento enantioselectivas. Su alta pureza óptica garantiza la obtención de productos finales con un exceso enantiomérico elevado, siendo una herramienta esencial en la investigación y producción de fármacos y materiales avanzados.
1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- structure
86631-56-3 structure
Product Name:1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
Número CAS:86631-56-3
MF:C22H16Br2
Megavatios:440.170444488525
MDL:MFCD00185730
CID:661030
Update Time:2025-10-23

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Propiedades químicas y físicas

Nombre e identificación

    • 1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
    • (R)-2,2-Bis(bromomethyl)-1,1-binaphthalene
    • 2,2'-Bis(bromomethyl)-1,1'-binaphthalene
    • (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
    • R-2,2'-Bis(broMoMethyl)-1,1'-binaphthalene
    • (1R)-2,2′-Bis(bromomethyl)-1,1′-binaphthalene (ACI)
    • 1,1′-Binaphthalene, 2,2′-bis(bromomethyl)-, (R)- (ZCI)
    • (R)-2,2′-Bis(bromomethyl)-1,1′-binaphthalene
    • (R)-2,2′-Bis(bromomethyl)-1,1′-binaphthyl
    • MDL: MFCD00185730
    • Renchi: 1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
    • Clave inchi: VUUUEDHFRJQSSY-UHFFFAOYSA-N
    • Sonrisas: BrCC1C(C2=C(CBr)C=CC3C2=CC=CC=3)=C2C(C=CC=C2)=CC=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 3

Propiedades experimentales

  • Denso: 1.561±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 185-187 ºC (chloroform hexane )
  • Punto de ebullición: 538.1±50.0℃ at 760 mmHg
  • Disolución: Insuluble (3.0E-6 g/L) (25 ºC),

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Información de Seguridad

  • Palabra de señal:Danger
  • Instrucciones de peligro: H302-H314
  • Declaración de advertencia: P261-P280-P305+P351+P338-P310
  • Grupo de embalaje:
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C(BD233673)

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- PrecioMás >>

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1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  3 h, rt → reflux
Referencia
Single-component, low molecular weight organic supergelators based on chiral barbiturate scaffolds
Seidenkranz, Daniel T.; et al, Supramolecular Chemistry, 2019, 31(8), 499-507

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
2.1 Solvents: Benzene ,  Acetonitrile
3.1 Reagents: Nickel dichloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Referencia
New and improved synthesis of optically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl and related compounds
Maigrot, Nicole; et al, Synthesis, 1985, (3), 317-20

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; 18 h, 20 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Referencia
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization
D'Arcy, Tom D. ; et al, Angewandte Chemie, 2022, 61(30),

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  rt → 0 °C; 0 °C; 0 °C → reflux; 19 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  3 h, rt → reflux
Referencia
Single-component, low molecular weight organic supergelators based on chiral barbiturate scaffolds
Seidenkranz, Daniel T.; et al, Supramolecular Chemistry, 2019, 31(8), 499-507

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 6 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  12 h, 80 °C
2.2 Reagents: Water
Referencia
Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogenation
Jeon, Eun Hee; et al, Physical Chemistry Chemical Physics, 2015, 17(27), 17771-17777

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Nickel bromide ,  (1S)-1-(Diphenylphosphino)-2-[(1S)-1-methoxyethyl]ferrocene Solvents: Diethyl ether
2.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Referencia
Asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition-metal complexes. 6. Practical asymmetric synthesis of 1,1'-binaphthyls via asymmetric cross-coupling with a chiral [(alkoxyalkyl)ferrocenyl]monophosphine/nickel catalyst
Hayashi, Tamio; et al, Journal of the American Chemical Society, 1988, 110(24), 8153-6

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Nickel dichloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Referencia
New and improved synthesis of optically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl and related compounds
Maigrot, Nicole; et al, Synthesis, 1985, (3), 317-20

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine ;  0 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  0 °C; 18 h, 20 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, reflux
Referencia
Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization
D'Arcy, Tom D. ; et al, Angewandte Chemie, 2022, 61(30),

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt
1.2 0 °C; 5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  30 min, 0 °C; 20 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt; 2 h, reflux
Referencia
Design of Phosphinic Acid Catalysts with the Closest Stereogenicity at the α-Position: Synthesis and Application of α-Stereogenic Perfluoroalkyl Phosphinic Acid Catalysts
Fujii, Kohei; et al, Organic Letters, 2019, 21(9), 3387-3391

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
1.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Cyclohexane ;  5 h, rt
Referencia
Iminium salt catalysts for asymmetric epoxidation: the first high enantioselectivities
Bulman Page, Philip C.; et al, Organic Letters, 2004, 6(10), 1543-1546

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Referencia
Synthesis of axially dissymmetric chiral ammonium salts by quaternization of secondary amines with (R)-(+)-2,2'-bis(bromomethyl)-6,6'-dinitrobiphenyl and (R)-(+)-2,2'-bis(bromomethyl)-1,1'-binaphthyl and an examination of their abilities as chiral phase-transfer catalysts
Shi, Min; et al, Journal of Chemical Research, 1995, (2), 46-7

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Magnesium ,  Iodine Solvents: tert-Butyl methyl ether ;  5 min, rt
1.2 Solvents: tert-Butyl methyl ether ;  rt; 15 min, rt; 30 min, reflux
1.3 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: tert-Butyl methyl ether ;  55 °C; 45 min, 55 °C; 55 °C → rt; 18 h, rt; rt → 4 °C
1.4 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  < 10 °C; 18 h, rt
2.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Ethyl acetate ;  15 min, rt
2.2 Catalysts: Azobisisobutyronitrile ;  rt → 65 °C; 3.5 h, 65 °C; 65 °C → 25 °C
2.3 Solvents: Water ;  18 h, rt; 1 h, rt → 1.5 °C
Referencia
Large Scale Synthesis of Chiral (3Z,5Z)-2,7-Dihydro-1H-azepine-Derived Hamari Ligand for General Asymmetric Synthesis of Tailor-Made Amino Acids
Takahashi, Motohiro ; et al, Organic Process Research & Development, 2019, 23(4), 619-628

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: tert-Butyl methyl ether ;  rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  rt → 35 °C
1.3 Solvents: tert-Butyl methyl ether ;  35 °C → reflux; 1 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Cyclohexane ;  rt → reflux; 3 h, reflux
Referencia
Asymmetric Henry reaction catalyzed by CuOTf/NNN tridentate pincer ligand
Xu, Shanshan; et al, Youji Huaxue, 2012, 32(6), 1131-1135

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  30 min, 0 °C; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  rt; 2 h, reflux
Referencia
Design of Phosphinic Acid Catalysts with the Closest Stereogenicity at the α-Position: Synthesis and Application of α-Stereogenic Perfluoroalkyl Phosphinic Acid Catalysts
Fujii, Kohei; et al, Organic Letters, 2019, 21(9), 3387-3391

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: tert-Butyl methyl ether ;  30 min, reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Hexane ;  rt; 2 h, reflux
Referencia
A Scalable Synthesis of (R)-3,5-Dihydro-4H-dinaphth[2,1-c:1'2'-e]azepine
Ikunaka, Masaya; et al, Organic Process Research & Development, 2003, 7(5), 644-648

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 6 h, 80 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  12 h, 80 °C
2.2 Reagents: Water
Referencia
Investigation of the interaction between a novel unnatural chiral ligand and reactant on palladium for asymmetric hydrogenation
Jeon, Eun Hee; et al, Physical Chemistry Chemical Physics, 2015, 17(27), 17771-17777

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Referencia
Synthesis of axially dissymmetric chiral ammonium salts by quaternization of secondary amines with (R)-(+)-2,2'-bis(bromomethyl)-6,6'-dinitrobiphenyl and (R)-(+)-2,2'-bis(bromomethyl)-1,1'-binaphthyl and an examination of their abilities as chiral phase-transfer catalysts
Shi, Min; et al, Journal of Chemical Research, 1995, (2), 46-7

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  24 h, rt
2.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ;  rt → 0 °C; 0 °C; 0 °C → reflux; 19 h, reflux; reflux → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  3 h, rt → reflux
Referencia
Single-component, low molecular weight organic supergelators based on chiral barbiturate scaffolds
Seidenkranz, Daniel T.; et al, Supramolecular Chemistry, 2019, 31(8), 499-507

Métodos de producción 23

Condiciones de reacción
1.1 Solvents: Benzene ,  Acetonitrile
2.1 Reagents: Nickel dichloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Referencia
New and improved synthesis of optically pure (R)- and (S)-2,2'-dimethyl-1,1'-binaphthyl and related compounds
Maigrot, Nicole; et al, Synthesis, 1985, (3), 317-20

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ;  0 °C; 15 min, 0 °C
1.3 Solvents: Dimethylformamide ;  0 °C; 0 °C → 60 °C; 6 h, 60 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6, cooled
1.5 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  72 h, reflux
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride ,  2764676-49-3 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 45 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.2 Reagents: Phosphorus tribromide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referencia
Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand
Perveen, Saima; et al, Angewandte Chemie, 2022, 61(47),

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Raw materials

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Preparation Products

1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)- Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86631-56-3)1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
Número de pedido:A1183460
Estado del inventario:in Stock
Cantidad:5g/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 01:52
Precio ($):566.0/152.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86631-56-3)1,1'-Binaphthalene, 2,2'-bis(bromomethyl)-, (1R)-
A1183460
Pureza:99%/99%
Cantidad:5g/1g
Precio ($):566.0/152.0